molecular formula C9H9NO2 B1285758 4-Isocyanato-2-methoxy-1-methylbenzene CAS No. 61386-73-0

4-Isocyanato-2-methoxy-1-methylbenzene

Cat. No. B1285758
CAS RN: 61386-73-0
M. Wt: 163.17 g/mol
InChI Key: AZZQXLUODGHLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-2-methoxy-1-methylbenzene, also known by its CAS Number 61386-73-0, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-isocyanato-2-methoxy-1-methylbenzene . The InChI code is 1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=C(C=CC(=C1)N=C=O)OC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.17 g/mol . It has an XLogP3 value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 163.063328530 g/mol . The topological polar surface area is 38.7 Ų . The compound has a complexity of 187 .

Scientific Research Applications

Proteomics Research

4-Isocyanato-2-methoxy-1-methylbenzene is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its reactive isocyanate group, can be used to modify proteins or peptides for further analysis .

Organic Synthesis

In the field of organic chemistry, this chemical serves as a building block for the synthesis of more complex molecules. Its isocyanate group reacts with various nucleophiles, making it a versatile reagent for constructing a wide array of organic compounds .

Material Science

The isocyanate functional group of 4-Isocyanato-2-methoxy-1-methylbenzene is essential in the production of polyurethanes used in foams, coatings, and adhesives. Researchers can explore the development of new materials with unique properties by incorporating this monomer into polymer chains .

Medicinal Chemistry

This compound can be employed in the design and synthesis of pharmaceuticals. Its reactivity allows for the creation of novel drug candidates, particularly in the development of small-molecule therapeutics .

Pesticide Development

The isocyanate group is also found in certain pesticides. As such, 4-Isocyanato-2-methoxy-1-methylbenzene could be used in the synthesis of new pesticide formulations with potential applications in agriculture .

Chemical Sensing

Due to its specific reactivity, this compound can be used in chemical sensors to detect the presence of nucleophilic substances. It could be incorporated into sensor arrays for environmental monitoring or industrial process control .

Surface Modification

Researchers can use 4-Isocyanato-2-methoxy-1-methylbenzene to modify the surface properties of materials. This can enhance adhesion, alter wettability, or introduce new functional groups to the surface of polymers or other substrates .

Nanotechnology

In nanotechnology, this compound can be used to functionalize nanoparticles, imparting them with specific properties for targeted drug delivery, diagnostic applications, or the creation of nanocomposites .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.

Biochemical Pathways

Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .

properties

IUPAC Name

4-isocyanato-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZQXLUODGHLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585489
Record name 4-Isocyanato-2-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-2-methoxy-1-methylbenzene

CAS RN

61386-73-0
Record name 4-Isocyanato-2-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.